molecular formula C17H28ClNO3 B2833767 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 56354-14-4

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No. B2833767
CAS RN: 56354-14-4
M. Wt: 329.87
InChI Key: VHOYFDQCJRJUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical substance with the CAS Number: 5790-40-9 . It has a molecular weight of 301.86 and its IUPAC name is 1-(isopropylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a solid . It has a molecular weight of 301.86 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Photoinitiators Enhanced 1,2-Dichloropropane-Induced Cytotoxicity

Photoinitiators, used in a range of commercial applications including printing, can induce cytotoxic effects. A study by (Kawasaki et al., 2015) evaluated the combined effects of chemicals like 1,2-dichloropropane from paint removers and various photoinitiators on human embryonic lung fibroblasts. The research aimed at preventing occupational injuries, indicating the relevance of studying such chemical interactions in industrial settings.

Electroreduction of N-methylphthalimide

The study of the electroreduction of N-methylphthalimide in ionic liquids under different conditions, including ultrasonic activation, is significant. (Villagrán et al., 2005) demonstrated that using ultrasonic activation can significantly increase the rate of electroreduction. This research provides insights into the optimization of chemical reactions in industrial applications.

Phosphorus Protecting Group in Oligonucleotide Synthesis

In the field of biochemistry, specifically oligonucleotide synthesis, protecting groups play a crucial role. (Claesen et al., 1984) explored the use of 2-methylsulfonylethoxy dichlorophosphine converted into a mono-N-morpholino derivative for the preparation of d-nucleoside-3-phosphoramidites. This research highlights the importance of chemical derivatives in advancing nucleotide chain synthesis technologies.

Synthesis of Key Intermediates in Drug Development

The synthesis of complex chemical structures is vital in drug development. A study by (Chen, 2015) on the synthesis of a key intermediate in the anti-HCV drug simeprevir showcases the role of such chemical syntheses in pharmaceutical research.

Development of High-Performance Liquid Chromatographic Methods

The development of analytical methods for measuring specific chemicals is crucial in both research and clinical settings. For instance, (Klein et al., 1991) described a high-performance liquid chromatography method for measuring an iron chelator in human plasma. Such methodologies are essential for monitoring drug levels and their metabolites in clinical studies.

properties

IUPAC Name

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOYFDQCJRJUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

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